3-(Azidomethyl)-1,4-dimethylpyrazole
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Overview
Description
3-(Azidomethyl)-1,4-dimethylpyrazole is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-1,4-dimethylpyrazole typically involves the introduction of the azido group into a pyrazole ring. One common method is the bromination of a precursor compound followed by substitution with sodium azide. For example, 3,3-bis(azidomethyl)oxetane can be synthesized by brominating pentaerythritol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst .
Industrial Production Methods
Industrial production methods for azides often involve large-scale reactions under controlled conditions to ensure safety and efficiency. The use of phase-transfer catalysts and controlled temperature conditions are crucial to avoid the explosive nature of azides. The production process may also include purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-1,4-dimethylpyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Triphenylphosphine: Used in the Staudinger reduction to convert azides to amines.
Hydrogen and Catalysts: Used in catalytic hydrogenation to reduce azides.
Major Products
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
3-(Azidomethyl)-1,4-dimethylpyrazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-1,4-dimethylpyrazole involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are important in various biological and chemical processes. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
3-(Azidomethyl)heptane: Similar in structure but with a longer aliphatic chain.
3,3-Bis(azidomethyl)oxetane: Contains multiple azido groups and is used in polymer chemistry.
Uniqueness
3-(Azidomethyl)-1,4-dimethylpyrazole is unique due to its pyrazole ring structure combined with the azido group, making it a versatile compound in organic synthesis. Its ability to undergo various chemical reactions and form stable products like triazoles and amines sets it apart from other azides.
Properties
IUPAC Name |
3-(azidomethyl)-1,4-dimethylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-5-4-11(2)9-6(5)3-8-10-7/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAMTHFWEWFAHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1CN=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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